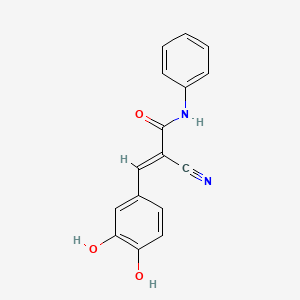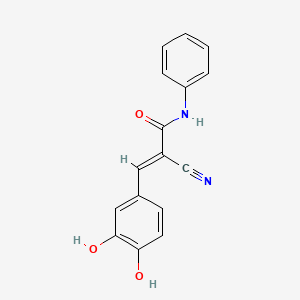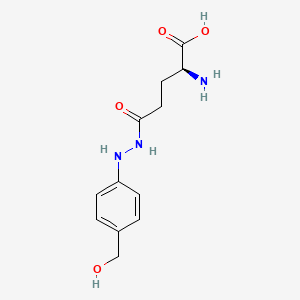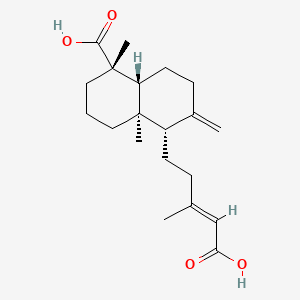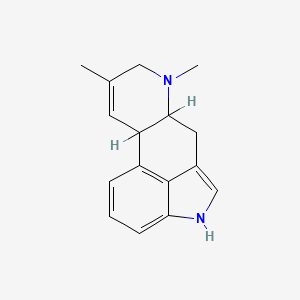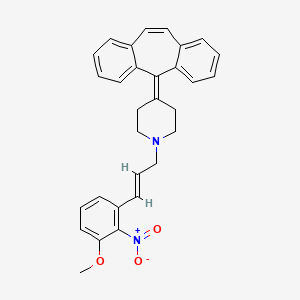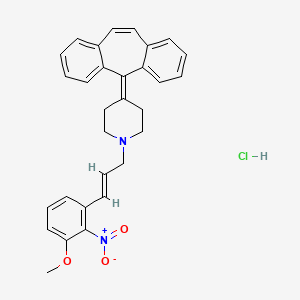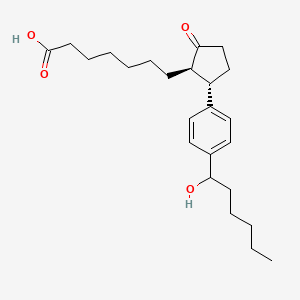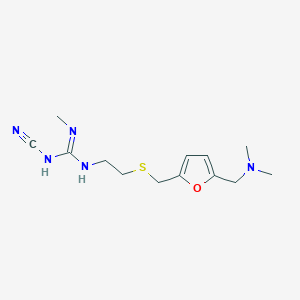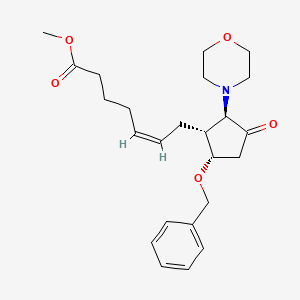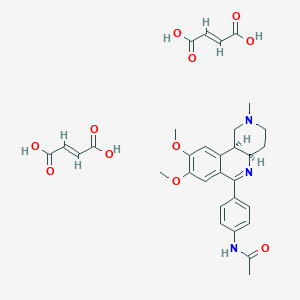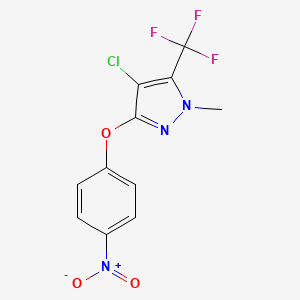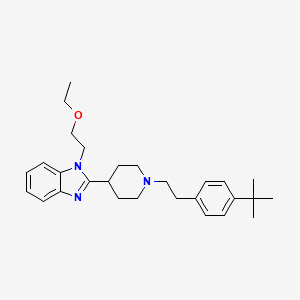
Alinastine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alinastine is a noncompetitive histamine H1 receptor antagonist.
Aplicaciones Científicas De Investigación
MicroRNA Regulation in Acute Lung Injury and Acute Respiratory Distress Syndrome
Research in the field of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) has identified microRNAs (miRNAs) as crucial regulators in these conditions. miRNAs are small non-coding molecules that post-transcriptionally regulate gene expression in various biological and pathological processes, including ALI/ARDS. This area of research, largely conducted using animal and cell culture model systems, suggests significant potential for miRNAs in understanding and potentially treating ALI/ARDS (Rajasekaran et al., 2016).
MicroRNA-27a and Inflammation in Acute Lung Injury
Further studies on miRNAs in ALI have focused on microRNA-27a (miR-27a), which plays a role in regulating inflammation and apoptosis. Overexpression of miR-27a in animal models has shown improvement in lung injury, suggesting a therapeutic potential of miRNAs in treating ALI. These findings are crucial for understanding the molecular mechanisms of miRNAs in ALI and their potential applications in therapy (Ju et al., 2018).
miRNAs as Novel Regulatory Molecules in ALI/ARDS
The role of miRNAs in the regulation of gene expression during ALI and ARDS has been further emphasized in other studies. Specific miRNAs are abnormally expressed in response to lung injury and have the potential to regulate inflammation pathways and modulate immune response. This regulatory function of miRNAs could be pivotal in relieving injury response and promoting recovery in ALI/ARDS, presenting them as novel therapeutic targets (Cao et al., 2016).
Off-Target Effects of siRNAs in Therapeutic Applications
Small interfering RNAs (siRNAs) are utilized for gene silencing and have significant therapeutic potential. However, their application faces challenges such as off-target activity, which can complicate the interpretation of gene-silencing experiments and potentially lead to unwanted toxicities. This insight is crucial for refining the use of siRNAs in therapeutic settings, including for conditions like ALI/ARDS (Jackson & Linsley, 2010).
Pulmonary Delivery of siRNA in Acute Lung Injury
Research has also focused on the use of siRNAs for the treatment of ALI/ARDS. The pulmonary route is considered advantageous for local siRNA therapy due to the lung's clear anatomy, accessibility, and relatively low enzyme activity. However, the clinical translation of siRNA is hindered by challenges in efficient delivery to target cells. Addressing these delivery system barriers is key for developing stable inhalable siRNA formulations for clinical use (Zoulikha et al., 2021).
Propiedades
Número CAS |
154541-72-7 |
|---|---|
Nombre del producto |
Alinastine |
Fórmula molecular |
C28H39N3O |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
2-[1-[2-(4-tert-butylphenyl)ethyl]piperidin-4-yl]-1-(2-ethoxyethyl)benzimidazole |
InChI |
InChI=1S/C28H39N3O/c1-5-32-21-20-31-26-9-7-6-8-25(26)29-27(31)23-15-18-30(19-16-23)17-14-22-10-12-24(13-11-22)28(2,3)4/h6-13,23H,5,14-21H2,1-4H3 |
Clave InChI |
NPWTVYBPSXCRPM-UHFFFAOYSA-N |
SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |
SMILES canónico |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |
Apariencia |
Solid powder |
Otros números CAS |
154541-72-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(1-(2-(4-(1,1-dimethylethyl)phenyl)ethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzimidazole alinastine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



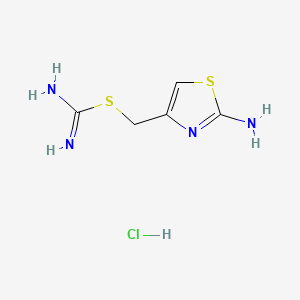
![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)
